3-Methyl-1-heptanol

Vue d'ensemble

Description

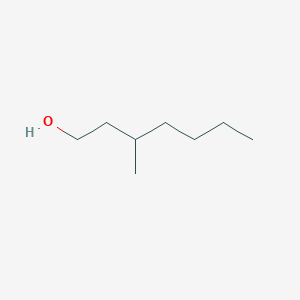

3-Methyl-1-heptanol: is an organic compound with the molecular formula C8H18O It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain3-Methylheptanol . It is a colorless liquid with a mild odor and is used in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-1-heptanol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of 3-methylheptanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

Reduction of Ketones: Another method is the reduction of 3-methyl-2-heptanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

Hydroformylation: This method involves the hydroformylation of 1-hexene to produce 3-methylheptanal, which is then hydrogenated to form this compound.

Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-methylheptanal using catalysts such as palladium on carbon.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Methyl-1-heptanol can be oxidized to form 3-methylheptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 3-methylheptane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide to form 3-methyl-1-heptyl chloride or bromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: 3-Methylheptanoic acid.

Reduction: 3-Methylheptane.

Substitution: 3-Methyl-1-heptyl chloride or bromide.

Applications De Recherche Scientifique

Chemistry:

Solvent: 3-Methyl-1-heptanol is used as a solvent in organic synthesis and chemical reactions.

Intermediate: It serves as an intermediate in the synthesis of various chemical compounds.

Biology:

Biochemical Studies: It is used in biochemical studies to understand the metabolism and enzymatic reactions involving alcohols.

Medicine:

Pharmaceuticals: this compound is used in the synthesis of certain pharmaceutical compounds.

Industry:

Fragrance and Flavor: It is used in the formulation of fragrances and flavors due to its mild odor.

Plasticizers: It is used as a plasticizer in the production of plastics and polymers.

Mécanisme D'action

Mechanism:

Hydroxyl Group Interaction: The hydroxyl group in 3-methyl-1-heptanol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Metabolism: In biological systems, it is metabolized by alcohol dehydrogenase enzymes to form 3-methylheptanal, which can further undergo oxidation to form 3-methylheptanoic acid.

Molecular Targets and Pathways:

Enzymatic Pathways: It primarily interacts with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase.

Comparaison Avec Des Composés Similaires

1-Heptanol: Similar in structure but lacks the methyl group on the third carbon.

2-Methyl-1-heptanol: Similar but with the methyl group on the second carbon.

3-Methyl-2-heptanol: Similar but with the hydroxyl group on the second carbon.

Uniqueness:

Position of Methyl Group: The presence of the methyl group on the third carbon makes 3-methyl-1-heptanol unique in its reactivity and physical properties compared to its isomers.

Applications: Its specific structure makes it suitable for certain applications in the fragrance and flavor industry, as well as in the synthesis of specialized chemical compounds.

Activité Biologique

3-Methyl-1-heptanol is a branched-chain alcohol with the molecular formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in flavoring, fragrance, and antimicrobial properties. This article explores the biological activity of this compound, including its synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl (-OH) group attached to a heptane backbone, specifically at the first carbon, with a methyl group at the third carbon. This unique structure influences its physical properties and biological activities compared to other alcohols.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | Approximately 160-165°C |

| Odor | Characteristic citrus odor |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its potential to disrupt microbial membranes, which could lead to increased cell permeability and eventual cell death. For instance, studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in pharmaceuticals and food preservation .

A specific study highlighted the antimicrobial effects of 2-isopropyl-5-methyl-1-heptanol (closely related to this compound) found in the epidermal mucus of certain ray species. The compound demonstrated significant antibacterial activity against several pathogens .

Flavoring and Fragrance Applications

Due to its pleasant citrus odor profile, this compound is also explored for applications in flavoring and fragrance industries. Its sensory properties make it suitable for enhancing food products and cosmetic formulations .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Grignard Reaction : Utilizing Grignard reagents to synthesize alcohols from ketones or aldehydes.

- Catalytic Dehydrogenation : A method involving the removal of hydrogen from alcohols to form ketones or other derivatives.

These methods allow for the production of this compound in both laboratory and industrial settings .

Study on Antimicrobial Activity

In a study analyzing bioactive compounds in the epidermal mucus of two ray species (Dasyatis marmorata and Gymnura altavela), 2-isopropyl-5-methyl-1-heptanol was identified as a significant antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 8.64 to 41.13 μL against tested pathogens, indicating its potential utility in developing antimicrobial agents .

Flavor Development Research

Another study explored the role of various alcohols, including this compound, in flavor development during food processing. The research emphasized how different microbial cultures could influence flavor profiles through the metabolism of such compounds .

Propriétés

IUPAC Name |

3-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPPEBVXFKNMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910207 | |

| Record name | 3-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-32-2 | |

| Record name | 3-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-methyl-1-heptanol in the context of the provided research?

A1: The research paper "Biodegradation of Para Amino Acetanilide by Halomonas sp. TBZ3" [] identifies this compound as one of the degradation products of para-amino acetanilide (PAA) by the bacterial strain Halomonas sp. TBZ3. This suggests that Halomonas sp. TBZ3 can utilize PAA, a known environmental pollutant, as a carbon and energy source, breaking it down into less harmful substances, including this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.